2,5-Di-o-toluidinoterephthalic acid
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Overview
Description
2,5-Di-o-toluidinoterephthalic acid is an organic compound with the molecular formula C22H20N2O4. It is also known by other names such as 2,5-Bis(2-methylanilino)benzene-1,4-dicarboxylic acid and 1,4-Benzenedicarboxylic acid, 2,5-bis[(2-methylphenyl)amino]- . This compound is characterized by the presence of two o-toluidine groups attached to a terephthalic acid core, making it a derivative of terephthalic acid.
Preparation Methods
The synthesis of 2,5-Di-o-toluidinoterephthalic acid typically involves the reaction of terephthalic acid with o-toluidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,5-Di-o-toluidinoterephthalic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Di-o-toluidinoterephthalic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications, such as drug development and delivery systems, is ongoing.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Di-o-toluidinoterephthalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2,5-Di-o-toluidinoterephthalic acid can be compared with other similar compounds such as:
2,5-Di-p-toluidinoterephthalic acid: This compound has p-toluidine groups instead of o-toluidine groups, leading to different chemical and physical properties.
2,5-Bis(4-methylphenyl)amino]terephthalic acid: Another derivative with different substituents on the aromatic rings.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to its analogs.
Properties
CAS No. |
68140-99-8 |
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Molecular Formula |
C22H20N2O4 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2,5-bis(2-methylanilino)terephthalic acid |
InChI |
InChI=1S/C22H20N2O4/c1-13-7-3-5-9-17(13)23-19-11-16(22(27)28)20(12-15(19)21(25)26)24-18-10-6-4-8-14(18)2/h3-12,23-24H,1-2H3,(H,25,26)(H,27,28) |
InChI Key |
XJNWPYYRBAQKNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC(=C(C=C2C(=O)O)NC3=CC=CC=C3C)C(=O)O |
Origin of Product |
United States |
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